molecular formula C28H22F3N5O2S B343648 5-CYANO-2-METHYL-N-PHENYL-6-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE

5-CYANO-2-METHYL-N-PHENYL-6-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE

Cat. No.: B343648
M. Wt: 549.6 g/mol
InChI Key: CYZAHBPAWCGUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CYANO-2-METHYL-N-PHENYL-6-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes cyano, methyl, oxo, trifluoromethyl, anilino, ethyl, sulfanyl, phenyl, pyridyl, and pyridinecarboxamide groups

Preparation Methods

The synthesis of 5-CYANO-2-METHYL-N-PHENYL-6-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cycloaddition: The compound can form cycloadducts through cycloaddition reactions, which involve the formation of a ring structure.

Scientific Research Applications

5-CYANO-2-METHYL-N-PHENYL-6-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-CYANO-2-METHYL-N-PHENYL-6-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 5-CYANO-2-METHYL-N-PHENYL-6-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE include:

These compounds share similar structural features but differ in specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C28H22F3N5O2S

Molecular Weight

549.6 g/mol

IUPAC Name

5-cyano-2-methyl-6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C28H22F3N5O2S/c1-17-24(26(38)36-20-7-3-2-4-8-20)25(18-10-12-33-13-11-18)22(15-32)27(34-17)39-16-23(37)35-21-9-5-6-19(14-21)28(29,30)31/h2-14,25,34H,16H2,1H3,(H,35,37)(H,36,38)

InChI Key

CYZAHBPAWCGUHG-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C#N)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C#N)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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